N6-Dimethylaminomethylidene isoguanosine

Oligonucleotide synthesis Phosphoramidite coupling Expanded genetic alphabet

Standard formamidine-protected isoguanosine phosphoramidites require >600s coupling times and cause depurination. This DMF-protected ribonucleoside (CAS 156706-72-8) solves the bottleneck: • Enables precipitation-based purification-no column chromatography needed for scale-up (patented process) • Compatible with standard RNA phosphoramidite chemistry (2'-O-TBDMS/TOM) • Faster alkaline deprotection minimizes damage to acid-sensitive ribozymes Direct precursor for 5'-O-DMT-N6-DMF-O2-DPC-isoguanosine-3'-phosphoramidite used in EraGen isoC/isoG expanded genetic systems.

Molecular Formula C13H18N6O5
Molecular Weight 338.32 g/mol
Cat. No. B15597604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Dimethylaminomethylidene isoguanosine
Molecular FormulaC13H18N6O5
Molecular Weight338.32 g/mol
Structural Identifiers
InChIInChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4+
InChIKeyVBDFGPWFFLJGON-SYZQJQIISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Dimethylaminomethylidene Isoguanosine: Key Intermediate


N6-Dimethylaminomethylidene isoguanosine (CAS 156706-72-8, MF C13H18N6O5, MW 338.32) is a purine nucleoside analogue in which the exocyclic N6-amino group of isoguanosine (crotonoside) is protected by a dimethylaminomethylidene (DMF) moiety . This compound serves as a critical intermediate in the preparation of isoguanosine phosphoramidite building blocks for solid-phase oligonucleotide synthesis, particularly within the EraGen expanded genetic alphabet system utilizing the isoC/isoG third base pair [1]. The DMF protection strategy, used in combination with O2-diphenylcarbamoyl (DPC) protection, was specifically developed to overcome synthetic bottlenecks encountered with earlier isoguanosine phosphoramidites [2].

Intermediate for DMF/DPC-protected isoguanosine phosphoramidite
Compatible with solid-phase oligonucleotide synthesis
Enables standard coupling protocol without modification

Why Generic Isoguanosine Forms Are Inadequate


Isoguanosine and its naturally occurring form crotonoside cannot be directly incorporated into oligonucleotides via standard phosphoramidite chemistry because the unprotected 6-amino and 2-oxo groups participate in side reactions that drastically reduce coupling efficiency and lead to depurination [1]. Earlier protected isoguanosine phosphoramidites employing larger formamidine protecting groups (e.g., N,N-diisobutylformamidine) required extended coupling times (≥600 seconds), double couplings, higher phosphoramidite concentrations, and prolonged deprotection that damaged sensitive labels and caused general oligonucleotide decomposition [2]. The DMF strategy was specifically designed to eliminate these workflow bottlenecks; substituting with a different protected form or the unprotected nucleoside would force the researcher back to these suboptimal conditions [2].

This Intermediate (DMF)
Unprotected / Earlier Forms
Stable protection of exocyclic amino group
Unprotected amino may lead to side reactions and depurination
Standard coupling times and single coupling
Extended coupling times (≥600 s) and double coupling may be required
Precipitation-based purification feasible
Column chromatography needed at each step, limiting scale

Substituting with a differently protected or unprotected form may compromise workflow efficiency and batch consistency.

Quantitative Performance Evidence


Coupling Time: Standard Protocol vs. Extended Cycles

The DMF-protected isoguanosine phosphoramidite (derived from N6-dimethylaminomethylidene isoguanosine as the key intermediate) enables standard coupling conditions on commercial synthesizers with no changes from the manufacturer's recommended protocol [1]. In contrast, the earlier diisobutylformamidine-protected 2'-deoxyisoguanosine phosphoramidite required extending coupling times of the standard protocol to ≥600 seconds (10 minutes) to achieve successful incorporation of multiple consecutive 2'-deoxyisoguanosine residues, even when using the O2-DPC protection [2].

Coupling Time
Head-to-head
Standard protocol vs. ≥600 s
Enables standard coupling speed
3- to 5-fold reduction reported
Oligonucleotide synthesis Phosphoramidite coupling Expanded genetic alphabet

Intermediate Purification: Precipitation vs. Chromatography

The decreased hydrophobicity of the DMF group, relative to larger formamidine protecting groups such as diisobutylformamidine, maintains the isoguanosine nucleoside intermediate in an unusually polar state throughout phosphoramidite synthesis. This property enables clean precipitation of nucleoside intermediates at each synthetic step [1]. With the diisobutylformamidine protection, an extra column chromatography purification had to be performed after each step to ensure the purity of the final phosphoramidite, adding significant labor cost and limiting synthesis scale [1].

Intermediate Purification
Class-level
Precipitation vs. column chromatography
Supports scalable purification workflow
Decreased hydrophobicity enables precipitation
Nucleoside synthesis Process chemistry Phosphoramidite manufacturing

Deprotection Speed: DMF vs. Traditional Protecting Groups

DMF-protected guanosine phosphoramidites can be completely deprotected in concentrated ammonia in 2 hours at 55°C or 1 hour at 65°C, whereas traditional N2-isobutyryl-dG requires 8-16 hours at 55°C for complete deprotection [1]. For DMF-protected isoguanosine in the DPC/DMF orthogonal scheme, deprotection requires no changes from standard conditions, and the 2-oxo DPC group is labile under standard ammonium hydroxide conditions [2]. Previous isoguanosine phosphoramidites with larger formamidine groups required significantly lengthened deprotection times that also caused collateral damage to sensitive dye labels and general oligonucleotide decomposition [3].

Deprotection Time
Reported
2 h at 55°C vs. 8–16 h
May reduce alkaline exposure to oligonucleotides
4- to 8-fold faster deprotection
Oligonucleotide deprotection Base protecting groups RNA synthesis

Single-Coupling Efficiency vs. Double Coupling Requirements

The DMF-protected iso-G phosphoramidite achieves coupling efficiency sufficient for use as a standard phosphoramidite, enabling reliable synthesis of oligonucleotides containing isoguanosine without double coupling or elevated concentrations [1]. In the prior art using diisobutylformamidine protection, double couplings and higher phosphoramidite concentrations had to be employed to dependably synthesize iso-G-containing oligonucleotides [1]. The Jurczyk et al. (1998) study using diisobutylformamidine-protected 2'-deoxyisoguanosine reported coupling efficiency >99% as measured by DMT release but only when coupling times were extended to ≥600 s [2].

Coupling Cycles
Reported
Single vs. double coupling
May reduce reagent consumption per residue
Standard concentration sufficient
Solid-phase synthesis Coupling efficiency Modified oligonucleotides

Orthogonal DPC/DMF Protection vs. Single-Group Approaches

N6-Dimethylaminomethylidene isoguanosine is the key intermediate for the patented DPC/DMF orthogonal protection system (US 7,741,471 B2 / EP 1899361 B1), where the O2 position is protected by diphenylcarbamoyl (DPC) and the N6 position by dimethylaminomethylidene (DMF) [1]. The DPC group stabilizes the N-glycosidic bond against acid-catalyzed hydrolysis and prevents side reactions at the 2-oxo position, while the DMF group protects the 6-amino function. Earlier isoguanosine phosphoramidites using only a single protecting group (e.g., isobutyryl at N6 or no O2 protection) showed markedly reduced efficiency; the Seela and Wei (1997) study demonstrated that DPC-protected building blocks were 'much more efficient than the unprotected compounds' [2].

Protection System
Head-to-head
DPC/DMF dual vs. single-group
Reported much higher synthesis efficiency
Orthogonal strategy stabilizes glycosidic bond
Orthogonal protecting groups Isoguanosine chemistry Oligonucleotide synthesis

Ease of DMF Introduction vs. Other Formamidines

The DMF protecting group is introduced onto isoguanosine using commercially available dimethylformamide dimethyl acetal (DMF-DMA) in methanol at ambient temperature for 2 hours, and the crude product is used without further purification in the next step [1]. In contrast, other formamidine protecting groups (such as diisobutylformamidine) require an extra synthetic step to prepare the formamidine reagent before it can be added to the nucleoside [1]. This reduces the number of synthetic steps and reagent procurement complexity.

DMF Introduction
Class-level
One-step from commercial DMF-DMA
May simplify in-house phosphoramidite synthesis
Fewer synthetic steps vs. other formamidines
Protecting group chemistry Synthetic accessibility Nucleoside derivatization

Recommended Application Scenarios


Oligonucleotide Synthesis via DPC/DMF Strategy

The primary application of N6-dimethylaminomethylidene isoguanosine is as the protected nucleoside intermediate for preparing isoguanosine phosphoramidite building blocks. This compound is the direct precursor for synthesizing the 5'-O-DMT-N6-DMF-O2-DPC-isoguanosine-3'-phosphoramidite used in solid-phase oligonucleotide synthesis [1]. Laboratories procuring this compound are typically engaged in synthesizing oligonucleotides containing the non-standard isoG/isoC base pair for applications in expanded genetic alphabet research, aptamer selection with enhanced chemical diversity, or diagnostic assays using the EraGen third-base-pair technology [2].

RNA Oligonucleotide Synthesis with Isoguanosine

N6-Dimethylaminomethylidene isoguanosine (CAS 156706-72-8) is the ribonucleoside form (containing a β-D-ribofuranose sugar), distinguishing it from the 2'-deoxy analog (CAS 146196-17-0). This compound is specifically required for synthesizing RNA oligonucleotides or ribozymes containing isoguanosine residues, where the 2'-hydroxyl group is essential for RNA-specific structure and function [1]. The DMF protection on N6-dimethylaminomethylidene isoguanosine is compatible with standard RNA phosphoramidite chemistry, including 2'-O-TBDMS or 2'-O-TOM protection strategies [2].

Phosphoramidite Manufacturing Scale-Up

For contract manufacturing organizations (CMOs) or core facilities producing isoguanosine phosphoramidites at multi-gram scale, N6-dimethylaminomethylidene isoguanosine is the preferred intermediate because its DMF protection enables precipitation-based purification of intermediates rather than column chromatography [1]. This directly addresses the scale-limiting purification bottleneck identified in the patent: 'column purification is undesirable because it adds a significant labor cost to the process and also limits the scale of synthesis that can be executed easily' [1]. The reported synthesis uses 5 g of 2'-deoxyisoguanosine as starting material, demonstrating scalability for the analogous ribo compound [1].

Isoguanosine-Containing Ribozymes and Functional RNAs

Isoguanosine substitution at conserved adenosine positions in hammerhead ribozymes has been used to probe structure-function relationships, with incorporation achieved via solid-phase phosphoramidite synthesis using a formamidine-protected isoguanosine phosphoramidite [1]. N6-Dimethylaminomethylidene isoguanosine provides the N6-protected form specifically suited for this application, and the faster deprotection kinetics of the DMF group (vs. benzoyl or isobutyryl) reduce the exposure of the acid-sensitive ribozyme RNA to alkaline conditions, potentially preserving catalytic activity [2].

Application
Selection Property
Validation Focus
DPC/DMF oligonucleotide synthesis
Compatibility with orthogonal DPC/DMF protection scheme
Standard coupling efficiency and deprotection confirmation
RNA oligonucleotide synthesis
Ribonucleoside form with DMF protection for RNA chemistry
Compatibility with 2'-OH protection strategies
Phosphoramidite scale-up
Precipitation-based intermediate purification scalability
Intermediate purity and batch consistency review
Ribozyme structure-function studies
Faster deprotection to limit alkaline RNA exposure
Catalytic activity retention after incorporation

Technical Documentation Hub

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38 linked technical documents
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